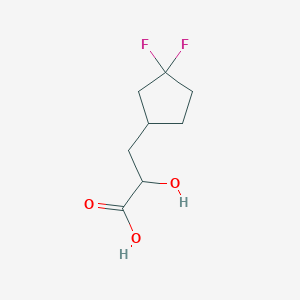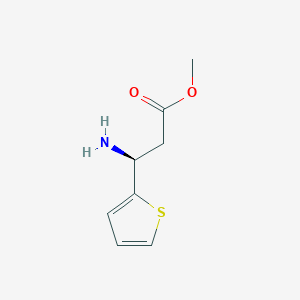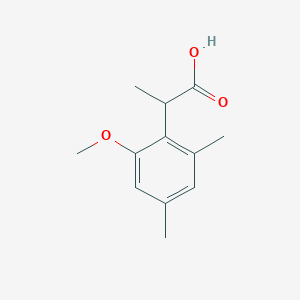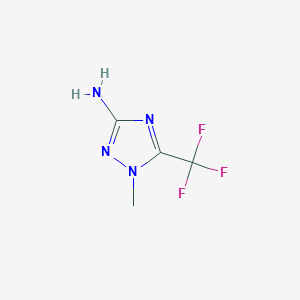
3-(3,3-Difluorocyclopentyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Difluorocyclopentyl)-2-hydroxypropanoic acid is a synthetic organic compound characterized by the presence of a difluorocyclopentyl group attached to a hydroxypropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclopentyl)-2-hydroxypropanoic acid typically involves the introduction of the difluorocyclopentyl moiety onto a hydroxypropanoic acid precursor. One common method involves the use of difluorocyclopentyl bromide as a starting material, which undergoes a nucleophilic substitution reaction with a hydroxypropanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclopentyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluorocyclopentyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 3-(3,3-Difluorocyclopentyl)-2-oxopropanoic acid.
Reduction: 3-(3,3-Difluorocyclopentyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,3-Difluorocyclopentyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent or in the treatment of metabolic disorders.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclopentyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Difluorocyclopentyl)propanoic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-(3,3-Difluorocyclopentyl)-2-oxopropanoic acid: An oxidized derivative with different chemical properties.
3-(3,3-Difluorocyclopentyl)-2-hydroxybutanoic acid: Contains an additional carbon in the backbone, which can influence its physical and chemical properties.
Uniqueness
3-(3,3-Difluorocyclopentyl)-2-hydroxypropanoic acid is unique due to the presence of both a difluorocyclopentyl group and a hydroxypropanoic acid backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12F2O3 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-(3,3-difluorocyclopentyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H12F2O3/c9-8(10)2-1-5(4-8)3-6(11)7(12)13/h5-6,11H,1-4H2,(H,12,13) |
InChI Key |
IUZGOTNLCBNGCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CC(C(=O)O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Propan-2-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13295144.png)

![6-[(2-Methylbutan-2-YL)oxy]pyridin-3-amine](/img/structure/B13295156.png)




![3-Bromo-4-[(oxolan-2-yl)methoxy]oxolane](/img/structure/B13295186.png)

![2-(4-Aminophenyl)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B13295208.png)


